molecular formula C15H19NO B8151824 (4-Methyl-3-vinylphenyl)(piperidin-1-yl)methanone

(4-Methyl-3-vinylphenyl)(piperidin-1-yl)methanone

Cat. No.: B8151824
M. Wt: 229.32 g/mol
InChI Key: QAXZHHXZXJAXTB-UHFFFAOYSA-N
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Description

(4-Methyl-3-vinylphenyl)(piperidin-1-yl)methanone is an organic compound that belongs to the class of phenylpiperidines This compound features a piperidine ring attached to a phenyl group, with additional methyl and vinyl substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-vinylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 4-methyl-3-vinylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-vinylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(4-Methyl-3-vinylphenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a central nervous system (CNS) agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-3-vinylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors in the CNS, potentially modulating their activity. The vinyl and methyl groups can influence the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone: This compound has a similar structure but with a chlorine substituent instead of a vinyl group.

    (4-Methoxyphenyl)(piperidin-1-yl)methanone: This compound features a methoxy group instead of a vinyl group.

Uniqueness

(4-Methyl-3-vinylphenyl)(piperidin-1-yl)methanone is unique due to the presence of both a vinyl and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-ethenyl-4-methylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-13-11-14(8-7-12(13)2)15(17)16-9-5-4-6-10-16/h3,7-8,11H,1,4-6,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXZHHXZXJAXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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